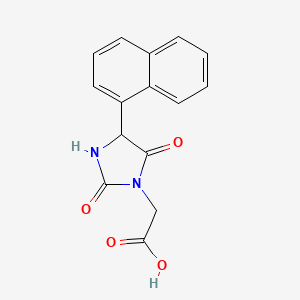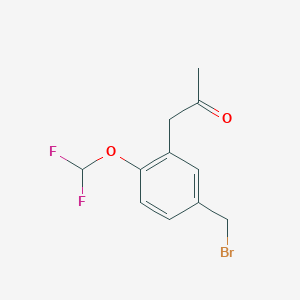
1-Chloro-1-(2,6-diethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,6-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is characterized by the presence of a chlorine atom attached to a propanone backbone, with two ethyl groups substituted at the 2 and 6 positions of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diethylphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,6-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, amines, or thiols.
Reduction: 1-(2,6-diethylphenyl)propan-2-ol.
Oxidation: 1-(2,6-diethylphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-1-(2,6-diethylphenyl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms at the 2 and 6 positions instead of ethyl groups.
1-Chloro-1-(2,6-dimethylphenyl)propan-2-one: Similar structure but with methyl groups at the 2 and 6 positions instead of ethyl groups.
Uniqueness
1-Chloro-1-(2,6-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its steric and electronic properties, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(2,6-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-11(5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
AERXDLRQMWGFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B14061125.png)

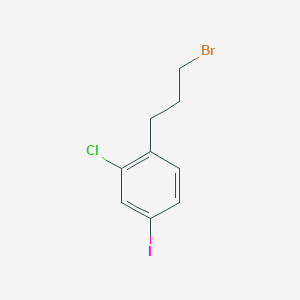
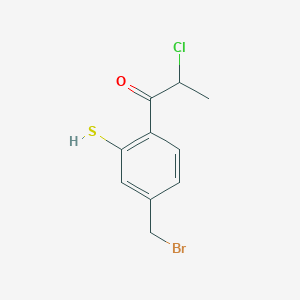

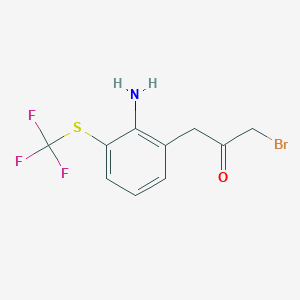
![(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B14061166.png)
